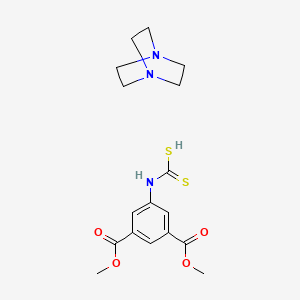

(3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt

説明

(3,5-ビス(メトキシカルボニル)フェニル)ジチオカルバミン酸トリエチレンジアミン塩は、科学や産業の様々な分野で重要な用途を持つ複雑な有機化合物です。この化合物は、ジチオカルバミン酸とトリエチレンジアミンという2つの成分を含むユニークな化学構造で知られており、化学反応や工業プロセスにおいて汎用性の高い試薬となっています。

特性

CAS番号 |

71130-63-7 |

|---|---|

分子式 |

C17H23N3O4S2 |

分子量 |

397.5 g/mol |

IUPAC名 |

[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;1,4-diazabicyclo[2.2.2]octane |

InChI |

InChI=1S/C11H11NO4S2.C6H12N2/c1-15-9(13)6-3-7(10(14)16-2)5-8(4-6)12-11(17)18;1-2-8-5-3-7(1)4-6-8/h3-5H,1-2H3,(H2,12,17,18);1-6H2 |

InChIキー |

LNEWIVZMBKHEQZ-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=S)S)C(=O)OC.C1CN2CCN1CC2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(3,5-ビス(メトキシカルボニル)フェニル)ジチオカルバミン酸トリエチレンジアミン塩の合成は、通常、3,5-ビス(メトキシカルボニル)フェニルイソチオシアネートとトリエチレンジアミンを制御された条件下で反応させることから始まります。反応は通常、ジクロロメタンやトルエンなどの有機溶媒中で行われ、中間体の安定性を確保するために温度は0-5°Cに維持されます。 反応混合物はその後数時間撹拌され、再結晶またはクロマトグラフィーによる精製を行い、最終生成物が得られます .

工業生産方法

工業規模では、この化合物の製造には、品質と収率の一貫性を確保するために、連続式フローリアクターが用いられる場合があります。温度と圧力の制御に自動システムを使用することが、所望の反応条件を維持するために不可欠です。 また、精製工程には、特定の用途に必要な高純度レベルを実現するために、高速液体クロマトグラフィー (HPLC) などの高度な技術が用いられる場合もあります .

化学反応の分析

科学研究における用途

(3,5-ビス(メトキシカルボニル)フェニル)ジチオカルバミン酸トリエチレンジアミン塩は、科学研究において幅広い用途を持っています。

化学: 配位化学における配位子として、有機合成における試薬として使用されます。

生物学: 酵素阻害剤としての可能性や、生化学経路における役割について調査されています。

医学: 癌や神経変性疾患などの病気の治療における治療の可能性について探求されています。

科学的研究の応用

(3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.

作用機序

(3,5-ビス(メトキシカルボニル)フェニル)ジチオカルバミン酸トリエチレンジアミン塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。ジチオカルバミン酸基は金属イオンをキレート化することができ、金属酵素を阻害し、金属依存性生物学的プロセスを阻害します。 さらに、トリエチレンジアミン成分は、タンパク質や核酸の求核部位と相互作用することができ、それらの機能と活性を変化させる可能性があります .

類似化合物との比較

類似化合物

- (3,5-ビス(メトキシカルボニル)フェニル)ジチオカルバミン酸ジメチルアミン塩

- (3,5-ビス(メトキシカルボニル)フェニル)ジチオカルバミン酸ジエタノールアミン塩

- (3,5-ビス(メトキシカルボニル)フェニル)ジチオカルバミン酸ピペラジン塩

独自性

類似化合物と比較して、(3,5-ビス(メトキシカルボニル)フェニル)ジチオカルバミン酸トリエチレンジアミン塩は、トリエチレンジアミン部分の存在により、独自の特性を示します。 この成分は、金属イオンとの安定な錯体を形成する能力を高め、様々な溶媒に対する溶解度を高め、様々な用途においてより汎用性を持たせています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。